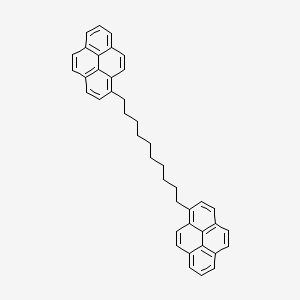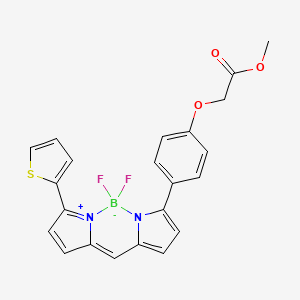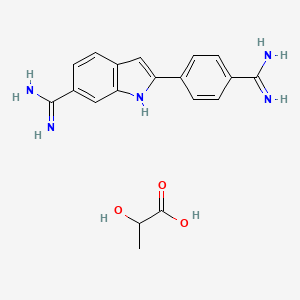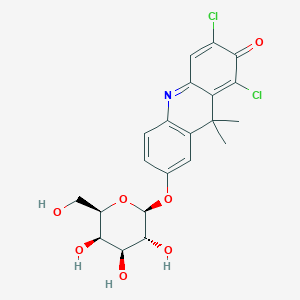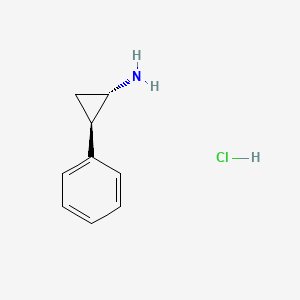
Quench 7 Carboxylic Acid, Succinimidyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quench 7 Carboxylic Acid, Succinimidyl Ester is a nonfluorescent acceptor dye used primarily in the preparation of peptide and oligonucleotide fluorescence resonance energy transfer (FRET) probes. This compound is known for its ability to efficiently quench the fluorescence emission of donor dyes, making it a valuable tool in various biochemical and molecular biology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quench 7 Carboxylic Acid, Succinimidyl Ester typically involves the reaction of Quench 7 Carboxylic Acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the active ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Quench 7 Carboxylic Acid, Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The active ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in peptides and proteins.
Major Products: The major products of these reactions are amide-linked conjugates, where the Quench 7 Carboxylic Acid moiety is covalently attached to the amine-containing molecule .
Wissenschaftliche Forschungsanwendungen
Quench 7 Carboxylic Acid, Succinimidyl Ester is widely used in scientific research due to its efficient quenching properties. Some of its applications include:
Chemistry: Used in the synthesis of FRET probes for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins and nucleic acids to investigate biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical tools
Wirkmechanismus
The mechanism of action of Quench 7 Carboxylic Acid, Succinimidyl Ester involves the formation of a covalent bond between the active ester group and primary amines. This reaction results in the quenching of fluorescence emission from donor dyes, which is crucial for FRET-based applications. The compound’s ability to quench fluorescence at greater distances than other quenchers, such as dabcyl, makes it particularly effective .
Vergleich Mit ähnlichen Verbindungen
- Quench 5 Carboxylic Acid, Succinimidyl Ester
- Quench 9 Carboxylic Acid, Succinimidyl Ester
- Dabcyl Succinimidyl Ester
Comparison: Quench 7 Carboxylic Acid, Succinimidyl Ester stands out due to its superior quenching efficiency and stability. Unlike dabcyl, it can quench fluorescence at greater distances, making it more versatile for various applications. Additionally, its nonfluorescent nature ensures minimal background interference in assays .
Eigenschaften
CAS-Nummer |
304014-12-8 |
|---|---|
Molekularformel |
C43H39ClN4O7S |
Molekulargewicht |
791.31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


